molecular formula C18H14FIN2O3 B7466735 (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide

(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide

Cat. No. B7466735
M. Wt: 452.2 g/mol
InChI Key: JZANOVJSVZKBNZ-MLPAPPSSSA-N
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Description

(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide inhibits the activity of a protein called Polo-like kinase 4 (PLK4), which is involved in cell division and the formation of centrioles, structures that play a critical role in cell division. By inhibiting PLK4, (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide disrupts the formation of centrioles, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In preclinical studies, (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide has been shown to inhibit tumor growth and metastasis, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide is its specificity for PLK4, which reduces the risk of off-target effects. Additionally, (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. One limitation of (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

For (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. Additionally, combination therapy studies with chemotherapy and radiation therapy are needed to determine the optimal treatment regimen for (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide. Finally, studies to improve the solubility and pharmacokinetics of (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide are needed to optimize its administration in vivo.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 3-iodo-4-methoxyaniline with 4-fluorobenzaldehyde to form 4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyaniline. This intermediate is then reacted with (Z)-3-bromoacrylonitrile to form (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, (Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIN2O3/c1-24-16-8-12(6-13(9-21)18(22)23)7-15(20)17(16)25-10-11-2-4-14(19)5-3-11/h2-8H,10H2,1H3,(H2,22,23)/b13-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZANOVJSVZKBNZ-MLPAPPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide

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